molecular formula C13H13NO3S2 B14251956 Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- CAS No. 185243-98-5

Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-

Cat. No.: B14251956
CAS No.: 185243-98-5
M. Wt: 295.4 g/mol
InChI Key: COPXGHRIQDWPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- is a chemical compound with the molecular formula C14H15NO3S2 It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a complex substituent containing a 4-methylphenyl group, a sulfonyl group, and a 3-thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- typically involves multiple steps. One common method includes the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The synthesis begins with the reaction of 4-methylbenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl chloride intermediate.

    Thienylmethylation: The sulfonyl chloride intermediate is then reacted with 3-thienylmethylamine to introduce the thienylmethyl group.

    Formylation: Finally, the formylation step involves the reaction of the thienylmethylated intermediate with formamide under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Formamide, N-[(4-methylphenyl)sulfonylmethyl]-: This compound is similar but lacks the thienylmethyl group.

    Formamide, N-[[(4-methylphenyl)sulfonyl]-2-thienylmethyl]-: This compound has a similar structure but with a different position of the thienyl group.

Uniqueness

Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- is unique due to the presence of both the 4-methylphenyl and 3-thienylmethyl groups, which confer specific chemical and biological properties

Properties

CAS No.

185243-98-5

Molecular Formula

C13H13NO3S2

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(4-methylphenyl)sulfonyl-thiophen-3-ylmethyl]formamide

InChI

InChI=1S/C13H13NO3S2/c1-10-2-4-12(5-3-10)19(16,17)13(14-9-15)11-6-7-18-8-11/h2-9,13H,1H3,(H,14,15)

InChI Key

COPXGHRIQDWPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CSC=C2)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.